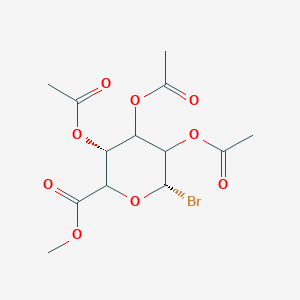
methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use D-glutamine as a starting material, which undergoes several transformations including acetylation, bromination, and esterification to yield the final product . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:
作用機序
The mechanism by which methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R,3R,6S,8R)-Methyl homononactate: A polyketide with similar stereochemistry and biological activity.
(2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar functional groups and synthetic routes.
Uniqueness
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its bromine atom and multiple acetyl groups make it particularly interesting for further chemical modifications and applications in various fields.
特性
分子式 |
C13H17BrO9 |
|---|---|
分子量 |
397.17 g/mol |
IUPAC名 |
methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8?,9-,10?,11?,12-/m1/s1 |
InChIキー |
GWTNLHGTLIBHHZ-HSBVKHSESA-N |
異性体SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)Br)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


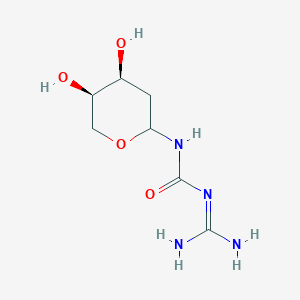
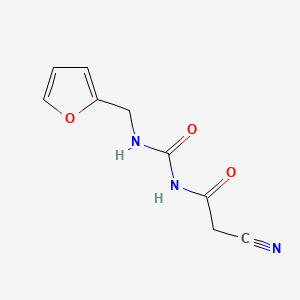
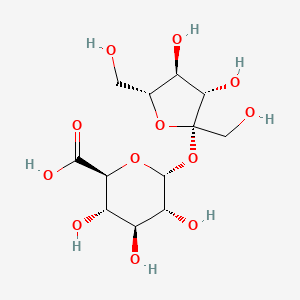
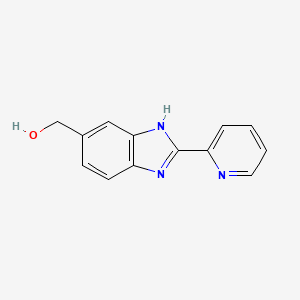
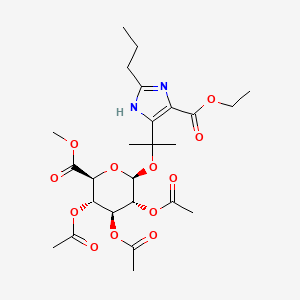
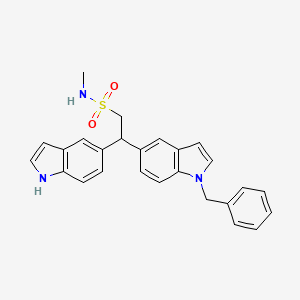
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
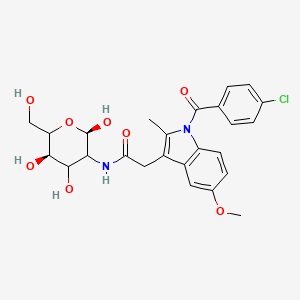
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
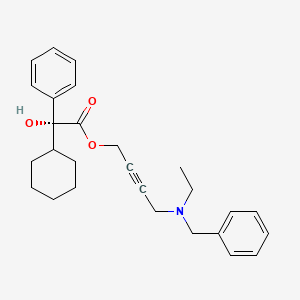

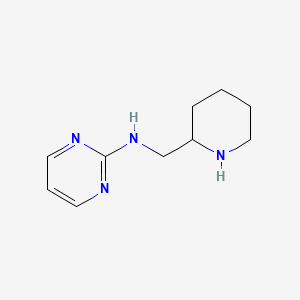

![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
